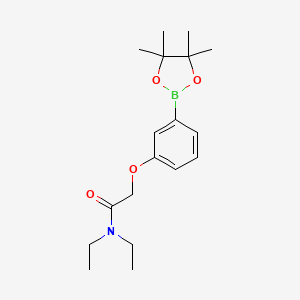
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
Vue d'ensemble
Description
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide, also known as DDP, is a novel chemical compound with a wide range of applications in scientific research. It is a highly stable compound that can be synthesized in a variety of ways, making it a versatile tool for scientists. DDP has been used in a variety of fields, including biochemistry, physiology, and drug discovery.
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Wu et al. (2021) synthesized compounds related to N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide and conducted a comprehensive study of their structures using spectroscopic methods and X-ray diffraction. They also performed density functional theory (DFT) calculations to compare with experimental data, providing insights into the molecular structures of these compounds (Wu, Chen, Chen, & Zhou, 2021).
- Liao et al. (2022) confirmed the structure of a similar compound using spectroscopic methods and X-ray diffraction, with DFT calculations to understand the molecular structure (Liao, Liu, Wang, & Zhou, 2022).
Synthesis and Application in Medicinal Chemistry :
- Kaplancıklı et al. (2012) reported the synthesis of N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives, which were evaluated for their antimicrobial activity and cytotoxicity, demonstrating their potential in drug discovery (Kaplancıklı, Yurttaş, Turan-Zitouni, Özdemir, Öziç, & Ulusoylar-Yıldırım, 2012).
Pharmacological Applications :
- Wu et al. (2011) designed and synthesized derivatives with potential herbicidal activities, indicating agricultural applications (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).
- Rani et al. (2014) developed compounds containing 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives for potential use as anticancer, anti-inflammatory, and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).
Chemical and Biochemical Studies :
- Ivanov et al. (1968) investigated the reactions of related acetamide compounds with various phosphites, contributing to the understanding of their chemical behavior (Ivanov, Krokhina, & Chernova, 1968).
- Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, focusing on the synthesis of N-(2-hydroxyphenyl)acetamide, an important intermediate for antimalarial drugs (Magadum & Yadav, 2018).
Materials Science and Chemistry :
- Rheault et al. (2009) reported the microwave-assisted synthesis of N-Substituted 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazoles, demonstrating applications in materials science and synthetic chemistry (Rheault, Donaldson, & Cheung, 2009).
Propriétés
IUPAC Name |
N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO4/c1-7-20(8-2)16(21)13-22-15-11-9-10-14(12-15)19-23-17(3,4)18(5,6)24-19/h9-12H,7-8,13H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJPYEVOOOVWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





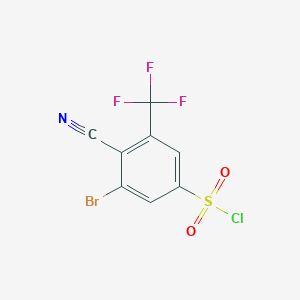
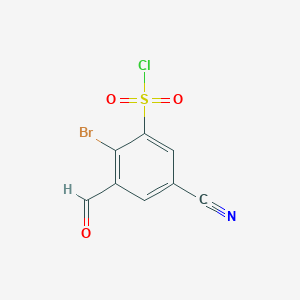
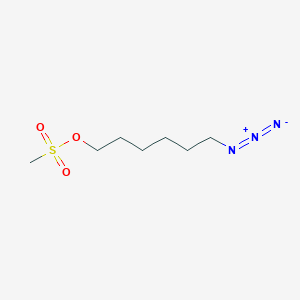
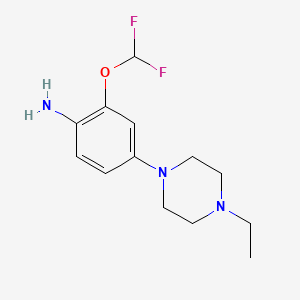
![1-[(6-Fluoropyridin-3-yl)methyl]azepane](/img/structure/B1415966.png)
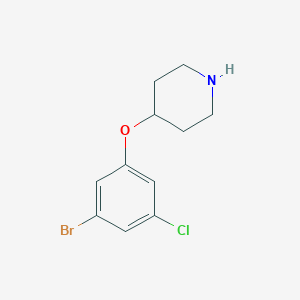
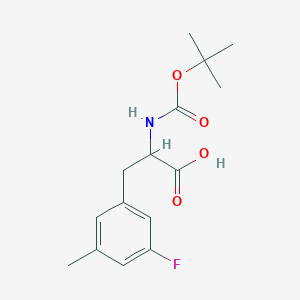

![4-(3-Fluoro-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415975.png)
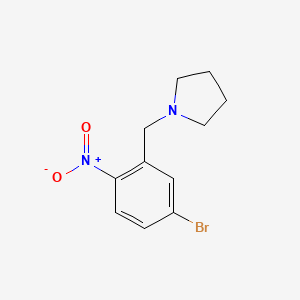
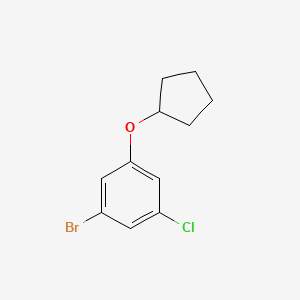
![Butyl[(1-methyl-1H-indol-5-yl)methyl]amine](/img/structure/B1415978.png)